H1 Receptor Affinity: Cetirizine Demonstrates Intermediate Potency with Distinct Enantiomer-Specific Binding Kinetics
Cetirizine exhibits distinct H1 receptor binding affinity that differentiates it from both more potent analogs and less potent alternatives. In direct head-to-head competition binding assays using [(3)H]mepyramine in human H1 receptor-expressing cells, racemic cetirizine displayed a Ki value of 6 nM [1]. Its active R-enantiomer (levocetirizine) demonstrated a Ki of 3 nM, while the inactive S-enantiomer (dextrocetirizine) showed a Ki of 100 nM, indicating that the racemate's activity resides almost exclusively in the R-enantiomer [1]. Critically, levocetirizine exhibited a receptor dissociation half-time of 142 minutes compared with only 6 minutes for dextrocetirizine, explaining its pseudo-irreversible antagonism in functional studies [1]. In a comparative cross-study analysis, cetirizine's Ki of 143.12 ± 16.35 nM was reported against bilastine (44.15 ± 6.08 nM) and levocetirizine (246 ± 40.7 nM) using different assay conditions [2], demonstrating the importance of assay context in affinity comparisons. The carboxylic function of cetirizine was identified as responsible for its extended dissociation kinetics, a structural feature absent in many comparator antihistamines [1].
| Evidence Dimension | H1 receptor binding affinity (Ki) and dissociation kinetics |
|---|---|
| Target Compound Data | Racemic cetirizine: Ki = 6 nM; Levocetirizine (R-enantiomer): Ki = 3 nM, dissociation t1/2 = 142 min; Dextrocetirizine (S-enantiomer): Ki = 100 nM, dissociation t1/2 = 6 min |
| Comparator Or Baseline | Levocetirizine: Ki = 3 nM; Dextrocetirizine: Ki = 100 nM |
| Quantified Difference | Levocetirizine exhibits 33-fold higher affinity than dextrocetirizine and 23.7-fold longer receptor dissociation half-time (142 min vs 6 min) |
| Conditions | [(3)H]mepyramine competition binding assay, human H1 histamine receptors expressed in CHO cells |
Why This Matters
The enantiomer-specific binding kinetics and long dissociation half-time of the active R-enantiomer underpin cetirizine's sustained pharmacodynamic effect and distinguish its mechanism from competitors with shorter receptor residence times, directly influencing experimental design in receptor pharmacology studies.
- [1] Gillard M, Van Der Perren C, Moguilevsky N, Massingham R, Chatelain P. Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194). Mol Pharmacol. 2002 Feb;61(2):391-9. doi: 10.1124/mol.61.2.391. PMID: 11809864. View Source
- [2] PMC11550268. Table 1: Clinical profile differences between various second-generation H1 antihistamines. National Library of Medicine. View Source
